1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
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Overview
Description
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a sulfanyl group, an imidazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction involving a bromobenzyl halide and a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Addition of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one can undergo various types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The unique combination of functional groups in this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl and methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
- 1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
Uniqueness
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is unique due to the presence of the bromophenyl group, which can participate in specific interactions not possible with other halogenated phenyl groups. This can lead to differences in biological activity and chemical reactivity .
Properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-24-17-8-4-14(5-9-17)12-18(23)22-11-10-21-19(22)25-13-15-2-6-16(20)7-3-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMAJVABVHIFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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